

Unraveling "Anticancer Agent 113": A Comparative Analysis in the Kinase Inhibitor Landscape

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Compound of Interest

Compound Name: Anticancer agent 113

Cat. No.: B12392206

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A definitive identification of a specific molecule termed "**Anticancer agent 113**" as a kinase inhibitor remains elusive in publicly accessible scientific literature and databases. While the designation "Antitumor agent-113" refers to a compound with demonstrated cytotoxic effects against A549 non-small cell lung cancer cells, its mechanism of action has not been characterized as that of a kinase inhibitor.

Initial investigations have revealed several therapeutic agents bearing the "113" identifier, each with distinct mechanisms of action falling outside the kinase inhibitor class. These include immunotherapies like the immunocytokine MDNA113 and the mRNA vaccine BNT113, as well as antibody-drug conjugates such as BR113 and M3554. The orally available NLRX1 agonist amelenodor (ABBV-113) also does not function as a kinase inhibitor.

The compound most closely matching the user's query is (E)-2-((5-chlorobenzo[d]oxazol-2-yl)thio)-N'-(4-(4-methylpiperazin-1-yl)benzylidene)acetohydrazide, cataloged as "Antitumor agent-113".^[1] This agent has been shown to induce apoptosis in A549 cells with an IC₅₀ of 46.60 μM. However, without further mechanistic studies, it cannot be definitively classified as a kinase inhibitor.

For a comprehensive comparison as requested, a precise identification of "**Anticancer agent 113**" as a kinase inhibitor, including its specific molecular target(s), is paramount. Lacking this foundational information, a direct, data-driven comparison with other kinase inhibitors is not feasible.

To illustrate the requested format, a hypothetical comparison is presented below. This comparison is based on a fictional "**Anticancer agent 113**" targeting the epidermal growth factor receptor (EGFR), a common target for kinase inhibitors in oncology. The data and protocols are representative examples drawn from typical kinase inhibitor evaluation studies.

Hypothetical Comparison: "Anticancer Agent 113" vs. Other EGFR Kinase Inhibitors

This guide provides a comparative overview of the hypothetical "**Anticancer agent 113**" and other well-established EGFR kinase inhibitors, focusing on their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Potency Against EGFR

Inhibitor	Target Kinase	IC50 (nM)
Anticancer Agent 113 (Hypothetical)	EGFR	5.2
Gefitinib	EGFR	2.5
Erlotinib	EGFR	2.0
Osimertinib	EGFR (T790M)	1.0

Table 2: Cellular Activity in EGFR-Mutant Cancer Cell Lines

Inhibitor	Cell Line	Mutation	GI50 (nM)
Anticancer Agent 113 (Hypothetical)	NCI-H1975	L858R/T790M	50
Gefitinib	NCI-H1975	L858R/T790M	>1000
Erlotinib	NCI-H1975	L858R/T790M	>1000
Osimertinib	NCI-H1975	L858R/T790M	15

Experimental Protocols

Biochemical IC50 Determination

The half-maximal inhibitory concentration (IC50) for each kinase inhibitor against its target kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase, a biotinylated substrate peptide, and ATP were incubated with serial dilutions of the inhibitor. The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate were added. The TR-FRET signal was measured, and IC50 values were calculated from the resulting dose-response curves.

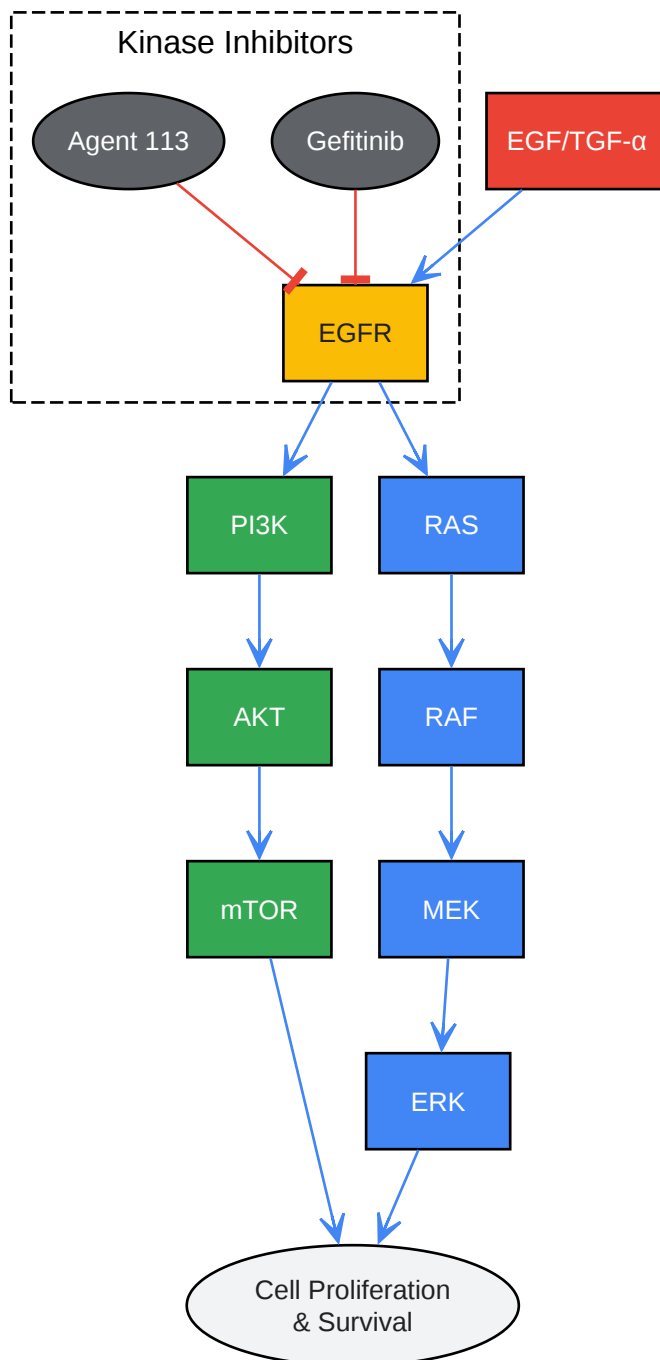
Cellular Growth Inhibition (GI50) Assay

The half-maximal growth inhibition (GI50) was assessed using a sulforhodamine B (SRB) assay. Cancer cell lines were seeded in 96-well plates and treated with a range of inhibitor concentrations for 72 hours. Cells were then fixed with trichloroacetic acid and stained with SRB. The absorbance was measured at 515 nm, and GI50 values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

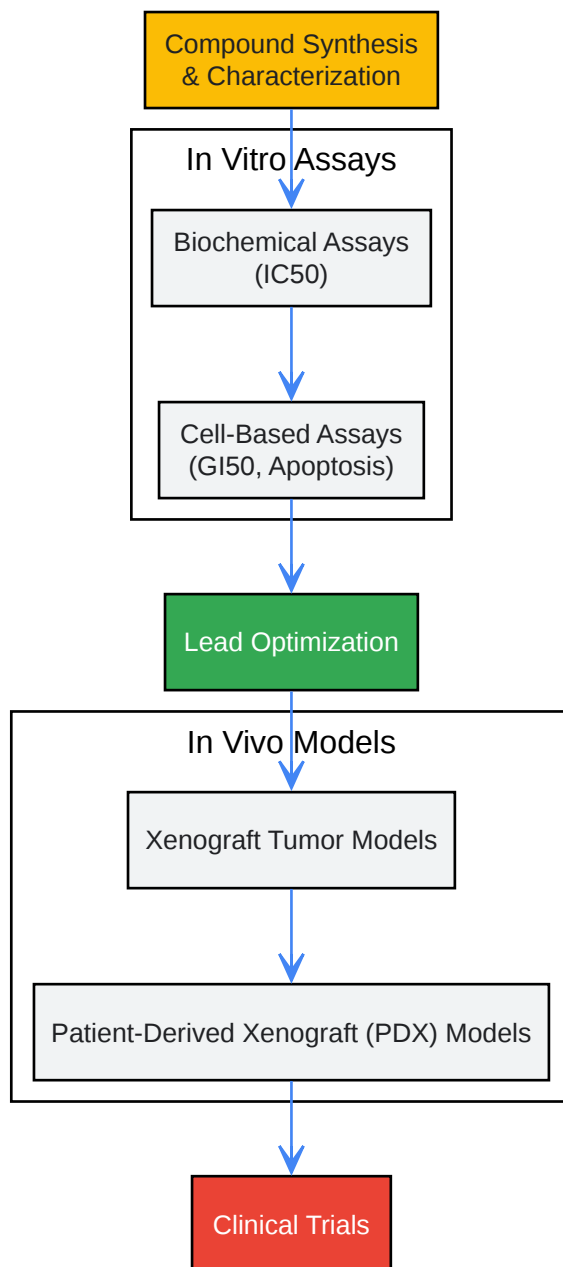
Below are diagrams illustrating a simplified EGFR signaling pathway and the workflow for evaluating kinase inhibitors.

Simplified EGFR Signaling Pathway

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Caption: Simplified EGFR Signaling Pathway and points of inhibition.

Kinase Inhibitor Evaluation Workflow



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Caption: General workflow for the preclinical evaluation of kinase inhibitors.

Disclaimer: The data, tables, and diagrams presented in this document are for illustrative purposes only, due to the inability to identify "**Anticancer agent 113**" as a specific kinase inhibitor from the provided information. A definitive and accurate comparison can only be generated upon the precise identification of the molecule and its biological target.

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References

- 1. Anticancer+activities | MCE 生命科学试剂服务商 [medchemexpress.cn]
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